Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]
Description
Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] is a spirocyclic compound featuring a fused pyrrolo[1,2-a]piperazine core linked to an oxane (tetrahydropyran) ring via a spiro junction. These compounds are characterized by their bicyclic systems, which enable diverse functionalization for biological applications.
Synthetic routes to similar pyrrolo[1,2-a]pyrazines often involve regiodivergent electrophilic acylation, Pd-catalyzed cross-couplings, or microbial biosynthesis (e.g., Streptomyces spp.) . Biological studies of related compounds highlight anticancer, antimicrobial, and anti-quorum sensing activities, suggesting that Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] could share these properties .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane] |
InChI |
InChI=1S/C11H20N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h10,12H,1-9H2 |
InChI Key |
DECGYTWYVGJGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(CCOCC3)NCCN2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrrolo and Piperazine Derivatives
Method Summary:
This approach involves the cyclization of suitably functionalized pyrrole and piperazine derivatives, often utilizing acid catalysis or thermal conditions to induce intramolecular ring closure.
Pyrrole derivative + Piperazine derivative → Spirocyclic intermediate → Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]
| Parameter | Details |
|---|---|
| Catalyst | Toluene-4-sulfonic acid (p-TsOH) |
| Solvent | Ethanol |
| Temperature | 70°C |
| Time | 4 hours |
Reference:
This method aligns with the synthesis described in chemical literature where cyclization is achieved via acid-promoted intramolecular reactions, as detailed in sources like ChemicalBook and patent literature.
Multistep Assembly via Spirocyclization
Method Summary:
A more elaborate route involves initial formation of a heterocyclic precursor, such as N-methylpyrrolidine derivatives, followed by functional group transformations and ring closures to form the spiro architecture.
Representative Reaction Steps:
- Preparation of N-methyl-2-pyrrol-1-yl-ethanamine
- Condensation with tert-butyl 4-oxopiperidine-1-carboxylate
- Cyclization under acidic conditions to form the spirocyclic core
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Step 1 | N/A | N/A | Patent US2012/196869 |
| Step 2 | Ethanol, 70°C, 4 hours | 78% | Patent US2012/196869 |
| Step 3 | Acid catalysis, reflux | Variable | Patent US2012/196869 |
Note:
This pathway emphasizes the importance of protecting groups and regioselective cyclizations to achieve the desired spirocyclic structure.
Direct Heterocyclic Cyclization Using Heteroatom-Containing Precursors
Method Summary:
This method involves the direct cyclization of heteroatom-rich intermediates, such as amino alcohols or amino acids, under dehydrating conditions to form the oxane ring fused to the heterocycle.
| Parameter | Details |
|---|---|
| Reagents | Polyphosphoric acid (PPA), or dehydrating agents like thionyl chloride |
| Solvent | Often performed neat or in inert solvents |
| Temperature | Elevated (around 100°C) |
Application:
While less common, this method offers a route for synthesizing derivatives with specific substitutions on the oxane ring.
Data Table Summarizing Key Synthesis Methods
Notes on Optimization and Challenges
- Stereoselectivity: Achieving stereocontrol during cyclization remains challenging; chiral auxiliaries or catalysts may be employed.
- Yield optimization: Reaction conditions such as temperature, solvent polarity, and acid strength significantly influence yields.
- Purification: Spirocyclic compounds often require chromatographic purification due to close polarity with intermediates.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrogenation state of the compound.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular interactions and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Functional Divergence
Core Modifications: Pyrrolo[1,2-a]pyrazine diones (e.g., hexahydro-3-(2-methylpropyl)-): These derivatives lack the spirocyclic oxane moiety but feature diketone functionalities critical for hydrogen bonding with biological targets. Their substituents (e.g., 2-methylpropyl vs. phenylmethyl) dictate activity specificity: 3-(2-methylpropyl) derivatives inhibit P. mirabilis biofilms, while phenylmethyl analogs target P. aeruginosa . Piperazinyl-pyrroloquinoxalines: Incorporation of a piperazine ring enhances antifungal activity by modulating efflux pumps in C. albicans. Compounds with benzhydryl substituents show dual inhibition of CaCdr1p and CaMdr1p transporters . Spirocyclic vs. Non-spiro Analogs: The spiro architecture in Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] may confer superior pharmacokinetic properties compared to linear analogs, though this remains speculative without direct data.
Anti-Quorum Sensing: Dione derivatives disrupt biofilm formation in Gram-negative pathogens at IC50 values ranging from 10–50 µM, dependent on substituent hydrophobicity . Antifungal Action: Piperazinyl-pyrroloquinoxalines reduce fluconazole efflux in C. albicans with fractional inhibitory concentration indices (FICI) as low as 0.6, indicating strong synergism .
Synthetic Accessibility :
- Microbial biosynthesis (e.g., Streptomyces spp.) yields dione derivatives in high titers (e.g., 20.51–39.9% abundance in extracts) , whereas spirocyclic and piperazinyl analogs require multistep chemical synthesis, often involving Pd catalysis or regioselective bromination .
Key Research Findings
- Substituent-Driven Selectivity : The 3-position substituent on pyrrolo[1,2-a]pyrazine diones is critical for target specificity. For example, 3-(2-methylpropyl) derivatives exhibit herbicidal activity akin to maculosins, while phenylmethyl groups enhance antimicrobial potency .
- Spirocyclic Advantages : While direct data on Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] are lacking, related spiro compounds (e.g., spirooxindoles) demonstrate improved bioavailability and target engagement, suggesting similar benefits .
- Clinical Potential: Piperazinyl-pyrroloquinoxalines are advancing as antifungal adjuvants, highlighting the therapeutic promise of this structural class .
Biological Activity
Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] is a unique organic compound characterized by its spirocyclic structure, which integrates a pyrrolo[1,2-a]piperazine moiety with an oxane unit. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] is with a molecular weight of approximately 178.23 g/mol. Its structure comprises a piperazine ring fused with a pyrrole and an oxane, which may contribute to its diverse biological activities and chemical reactivity.
Biological Activities
Research indicates that compounds within this structural class exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] have shown effectiveness against multi-drug resistant bacteria.
- Anticancer Properties : Some derivatives exhibit significant antiproliferative effects on cancer cell lines.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Heterocyclic | Antimicrobial | Strong activity against multi-drug resistant bacteria |
| 6-Chloropyrrolidine | Aliphatic amine | Antiviral | Simpler structure but relevant in drug development |
| Spiro[imidazo[1,5-a]pyridine]-3-piperidine | Spirocyclic | Anticancer | Similar spirocyclic feature with distinct biological targets |
The mechanism of action for Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] involves several biochemical pathways:
- Inhibition of Cell Growth : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by elevating intracellular reactive oxygen species (ROS) levels.
- Binding Affinity Studies : Interaction studies often focus on the compound's binding affinity to various biological targets using techniques such as radiolabeled ligand binding assays and surface plasmon resonance.
Study 1: Antiproliferative Effects
A study investigated the effects of Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] on HL60 leukemia cells. The results indicated that concentrations of 1 µM and 10 µM led to significant inhibition of cell proliferation over time. The compound's ability to induce apoptosis was linked to its structural features that promote ROS generation.
Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of related compounds against various pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a zone of inhibition comparable to standard antibiotics like ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
